Methyl 6-ethyl-4-hydroxypyridazine-3-carboxylate
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Overview
Description
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of an ethyl group and subsequent esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups to create new compounds with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of new alkyl or aryl derivatives with potentially enhanced biological activities.
Scientific Research Applications
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate can be compared with other similar compounds in the pyridazine family, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: This compound has similar structural features but lacks the ethyl group, which may affect its biological activity and reactivity.
Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate: This derivative has a keto group instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities compared to other pyridazine derivatives.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 6-ethyl-4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-4-6(11)7(10-9-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11) |
InChI Key |
NZFMNSSVWPJESN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(=NN1)C(=O)OC |
Origin of Product |
United States |
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